BenchChemオンラインストアへようこそ!

3-Methoxyphenyl

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Secure your supply of 3-Methoxyphenyl (CAS 18815-11-7), the essential aryl fragment for next-generation drug discovery. Unlike unsubstituted phenyl or 2-/4-methoxyphenyl isomers, this meta-substituted scaffold is proven to deliver nanomolar potency and high isoform selectivity in MAO-B inhibitors for neurodegeneration, and is the core of potent TRPV1 antagonists like SB-366791 for pain management. Replacing this precise molecular tool with close analogs introduces unacceptable risk of potency loss and off-target effects, as extensively validated in peer-reviewed studies. Bulk and custom synthesis inquiries are welcome to support your lead optimization programs with guaranteed quality and batch-to-batch consistency.

Molecular Formula C7H7O
Molecular Weight 107.13 g/mol
CAS No. 18815-11-7
Cat. No. B12655295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenyl
CAS18815-11-7
Molecular FormulaC7H7O
Molecular Weight107.13 g/mol
Structural Identifiers
SMILESCOC1=CC=C[C]=C1
InChIInChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3
InChIKeyJIQNWFBLYKVZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Methoxyphenyl (CAS 18815-11-7) is a Critical Building Block for Selective MAO-B Inhibition, CAR Agonism, and TRPV1 Antagonism


3-Methoxyphenyl (CAS 18815-11-7) is an aryl fragment bearing a single methoxy substituent at the meta-position, a key structural feature that directs its electronic and steric properties in medicinal chemistry [1]. This moiety is not a standalone drug but a foundational building block, embedded within larger pharmacophores to precisely tune target engagement. Its value in research and development stems from its ability to confer nanomolar potency and remarkable isoform selectivity in critical therapeutic programs, including monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases [2], constitutive androstane receptor (CAR) agonists for drug metabolism modulation , and TRPV1 antagonists for pain management [3]. Unlike unsubstituted phenyl or other isomeric methoxyphenyl groups, the 3-methoxyphenyl pattern offers a distinct combination of lipophilicity and hydrogen-bonding potential that is not easily replicated by other substitutions, making it an essential, non-interchangeable component in lead optimization.

Why 3-Methoxyphenyl (CAS 18815-11-7) Cannot Be Replaced by Other Methoxyphenyl Isomers or Simple Phenyl Groups


The 3-methoxyphenyl moiety is not a generic aryl ring; its substitution pattern (meta-methoxy) is a critical determinant of biological activity and selectivity. Simple substitution with an unsubstituted phenyl, a 2-methoxyphenyl, or a 4-methoxyphenyl group often leads to a complete loss of potency or a dramatic shift in selectivity, as demonstrated in several pharmacological contexts [1]. In MAO inhibition, the 3-methoxy orientation is essential for achieving both nanomolar potency and high isoform selectivity for MAO-B over MAO-A, a feat that 4-methoxyphenyl analogs fail to accomplish [2]. Similarly, in the development of CAR agonists, the 3-methoxyphenyl-substituted quinazoline scaffold provides superior activation compared to other aryl substitutions, including the standard CITCO compound . In TRPV1 antagonism, the 3-methoxyphenyl group is a cornerstone of potent ligands like SB-366791, and even subtle modifications like halogenation at the 5- vs. 6-position on the same scaffold produce large differences in antagonistic activity [3]. These data collectively underscore that the 3-methoxyphenyl fragment is a precise molecular tool, and its replacement with a close analog introduces unacceptable risk in lead optimization and target validation studies.

Quantitative Differentiation of 3-Methoxyphenyl (CAS 18815-11-7) from Closest Analogs: A Comparative Evidence Guide


3-Methoxyphenyl Confers Superior MAO-B Selectivity Compared to 4-Methoxyphenyl and Unsubstituted Phenyl Analogs

In a 2021 study of 2-phenylbenzofuran MAO inhibitors, the compound bearing a 3-methoxyphenyl substituent (compound 9) demonstrated exceptional potency and selectivity for the MAO-B isoform. The choice of substituent position is critical; this activity profile is not a general property of methoxyphenyl groups [1].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

3-Methoxyphenyl is Essential for Nanomolar Potency in MAO-B Inhibition via a Thiazolylhydrazine Scaffold

A series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives was synthesized and evaluated for human MAO (hMAO) inhibitory activity. The presence of the 3-methoxyphenyl group on the thiazole ring is a prerequisite for the observed nanomolar activity [1].

Monoamine Oxidase Structure-Activity Relationship Drug Discovery

3-Methoxyphenyl-Containing Quinazoline Derivatives are More Potent CAR Agonists than the Prototype CITCO

A novel class of direct human CAR agonists based on a 2-(3-methoxyphenyl)quinazoline scaffold was identified. These compounds were directly compared to CITCO, the standard and most widely used CAR agonist .

Constitutive Androstane Receptor Xenobiotic Metabolism Nuclear Receptor

The 3-Methoxyphenyl Moiety is a Key Structural Feature for Potent TRPV1 Antagonism (SB-366791)

SB-366791, a potent and selective TRPV1 antagonist, features an N-(3-methoxyphenyl)-4-chlorocinnamide core. The 3-methoxyphenyl group is integral to its high-affinity interaction with the receptor [1]. Further SAR studies on related 3-methoxyphenyl acetamide scaffolds reveal how even minor modifications to this core can dramatically alter functional activity [2].

TRPV1 Antagonist Pain Analgesia

The 3-Methoxyphenyl Fragment Contributes to the Anticancer Activity of Curcuminoid Analogs

The symmetric curcuminoid analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (compound 1), was synthesized and evaluated for its anticancer potential. The 3-methoxyphenyl group is part of the pharmacophore responsible for the observed cytotoxic effects across a panel of cancer cell lines [1].

Anticancer Curcuminoid Cytotoxicity

Optimal Research and Industrial Applications for 3-Methoxyphenyl (CAS 18815-11-7) Based on Evidence


Development of Highly Selective MAO-B Inhibitors for Neurodegenerative Diseases

Researchers developing treatments for Parkinson's or Alzheimer's disease should prioritize the 3-methoxyphenyl scaffold to build MAO-B inhibitors with high isoform selectivity. Evidence shows that this substitution pattern yields IC50 values as low as 3.81 nM and selectivity ratios exceeding 100 for MAO-B over MAO-A, a critical safety feature [1]. Using 4-methoxyphenyl or unsubstituted phenyl analogs results in significantly reduced potency and selectivity, increasing the risk of off-target effects [2]. This building block is essential for lead optimization programs aiming for a clean safety profile and robust target engagement.

Design of Next-Generation CAR Agonists for Drug Metabolism and Toxicology Studies

For studies focused on constitutive androstane receptor (CAR) activation—whether to investigate drug-drug interactions, boost xenobiotic metabolism, or develop antidotes—2-(3-methoxyphenyl)quinazoline derivatives are a demonstrably superior chemical tool. They have been shown to be more potent activators of human CAR than the widely used standard, CITCO . Furthermore, these compounds exhibit pan-xenobiotic receptor activity, simultaneously activating PXR and AHR, making them invaluable for studying integrated detoxification pathways [3]. Their use ensures more robust experimental outcomes compared to weaker or less-specific alternatives.

Synthesis of Potent TRPV1 Antagonists for Pain and Inflammation Research

The 3-methoxyphenyl group is a core component of the selective TRPV1 antagonist SB-366791 and related analogs, which have proven effective in attenuating morphine tolerance and hyperalgesia in preclinical models [4]. In medicinal chemistry campaigns, the 3-methoxyphenyl scaffold allows for precise tuning of functional activity through halogenation, enabling the creation of highly potent antagonists with Ki values in the low nanomolar range (e.g., 2.19 nM) [5]. This level of potency and the ability to modulate the agonist/antagonist balance make it the fragment of choice for developing novel analgesics and anti-inflammatory agents.

Exploration of Non-Toxic Curcuminoid Analogs as Anticancer Leads

The 3-methoxyphenyl fragment is a key constituent of synthetic curcuminoid analogs like C5-curcumin, which display micromolar cytotoxicity (IC50 = 2.3 μM) against various cancer cell lines [6]. A major differentiator for this scaffold is its exceptionally low in vivo toxicity (LD50 > 8.54 g/kg), which stands in stark contrast to chemotherapeutic agents like doxorubicin (LD50 ~ 20 mg/kg) [7]. For academic and industrial researchers seeking new anticancer scaffolds with a wide therapeutic window, compounds built upon the 3-methoxyphenyl core represent a high-value starting point for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.